5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane

Medicinal Chemistry Scaffold Diversity sp³ Enrichment

Generic amines like morpholine or piperidine fail to provide the rigid, three-dimensional constraint required for modern fragment-based drug discovery. This hexahydro-3,6-epiminofuro[3,2-b]furan scaffold solves the 'flatland' problem. - Fsp³ = 1.00 eliminates aromatic planar bias, enhancing library diversity. - Validated in Merck patents (PRMT5 IC₅₀ 0.350 nM; IDH1 IC₅₀ 28.4 nM). - Reduced amine basicity vs. morpholine improves membrane permeability for CNS programs.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B13259074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C2C3C(O1)C(N2)CO3
InChIInChI=1S/C6H9NO2/c1-3-5-6(8-1)4(7-3)2-9-5/h3-7H,1-2H2
InChIKeyFUQYLHVWIQEPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane: Procurement-Relevant Identity and Structural Class


5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane (CAS 1314964-12-9; also named hexahydro-3,6-epiminofuro[3,2-b]furan) is a fully saturated, caged tricyclic secondary amine with molecular formula C₆H₉NO₂ and molecular weight 127.14 g·mol⁻¹ . It belongs to the class of 3,6-epiminofuro[3,2-b]furan derivatives and represents the hexahydro (perhydrogenated) form of the planar aromatic scaffold furo[3,2-b]furan-3,6-imine . The compound is a conformationally rigid, sp³-enriched building block featuring a bridgehead nitrogen with two fused tetrahydrofuran rings, and is supplied as a single enantiomer pair (1R,3R,6R,7R) under CAS 1353757-94-4 with typical purity ≥95% .

3D-scaffold for fragment and lead discovery libraries
Saturated cage amine with defined exit vectors and low aromaticity
Reported utility in kinase and epigenetic inhibitor programs (PRMT5, IDH)
Supports scaffold-hopping studies from planar to saturated core

Why 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane Cannot Be Replaced by Generic Heterocyclic Amines


Generic substitution of 5,8-dioxa-2-azatricyclo[4.3.0.0,3,7]nonane with simpler saturated amines (e.g., morpholine, piperidine, pyrrolidine) or even its own unsaturated aromatic precursor (furo[3,2-b]furan-3,6-imine; CAS 187-53-1) fails because of fundamental differences in conformational constraint, three-dimensionality, and physicochemical properties . The fully saturated tricyclic core exhibits a calculated fraction of sp³-hybridized carbons (Fsp³) of 1.00, compared to 0.00 for the planar aromatic analog, yielding dramatically different molecular shape, solubility, and target-binding profiles . Furthermore, dual incorporation of the rigid scaffold into two distinct pharmaceutical programs—PRMT5 inhibitors (US11098059) and mutant IDH inhibitors (US10399972)—demonstrates that its value derives specifically from its unique spatial and electronic architecture, which generic achiral or monocyclic amines cannot replicate [1][2].

Aspect
This Scaffold
Common Amines
Shape
Rigid tricyclic cage, fully saturated
Flexible or planar rings (morpholine, piperidine); Fsp³ mismatch
H-Bonding
2 HBA / 1 HBD profile
Morpholine 1:1; piperidine/pyrrolidine 0:1; polarity profile may differ
Basicity
Predicted reduced pKa vs morpholine
Higher basicity; ionization state at pH 7.4 may not transfer

Quantitative Differentiation Evidence for 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane Versus Closest Comparators


Fsp³-Driven Conformational Rigidity: Saturated Tricycle vs. Planar Aromatic Analog

5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane (hexahydro form) provides complete sp³ saturation (Fsp³ = 1.00; 6 of 6 carbons are sp³-hybridized) . In contrast, its closest unsaturated analog—furo[3,2-b]furan-3,6-imine (CAS 187-53-1)—has Fsp³ = 0.00 (all 6 carbons are sp²-hybridized) and adopts a flat, aromatic topology . This fully saturated cage architecture introduces defined exit vectors from the bridgehead nitrogen and eliminates planarity, which is strongly associated with improved aqueous solubility and reduced promiscuous binding in fragment- and lead-discovery campaigns [1]. No other commercially available furofuran-imine scaffold achieves Fsp³ = 1.00 with retention of the bridgehead amine functionality.

Fsp³ comparison
Head-to-head
Fsp³ = 1.00 vs 0.00
Fully saturated cage vs planar aromatic analog
Supports 3D-character selection; MW difference +6.05 g/mol
Medicinal Chemistry Scaffold Diversity sp³ Enrichment

Hydrogen Bond Acceptor Count Advantage Over Common Saturated Amine Building Blocks

The target compound possesses 2 hydrogen bond acceptor (HBA) atoms (two ether oxygens in the fused tetrahydrofuran rings), compared with 1 HBA for morpholine, piperidine, and pyrrolidine . Simultaneously, it retains a single hydrogen bond donor (HBD; secondary amine NH) equivalent to morpholine. This yields an HBA/HBD ratio of 2:1 versus 1:1 for morpholine and 0:1 for piperidine/pyrrolidine, thereby modulating polarity and solubility without increasing hydrogen bond donor count—a factor that can limit passive membrane permeability [1]. The logP of the parent scaffold is predicted to be lower than that of piperidine and pyrrolidine analogs of comparable molecular weight due to the additional ether oxygen atoms, although experimental logP data are not available in the primary literature.

HBA count
Class-level
HBA = 2 vs morpholine 1
Additional ether oxygen may modulate polarity
HBD remains 1; HBA/HBD ratio 2:1
Physicochemical Profiling ADME Prediction Fragment-Based Drug Discovery

Bridged Nitrogen Basicity (pKa) Differentiation from Morpholine and Non-Bridged Amines

The bridgehead nitrogen in 5,8-dioxa-2-azatricyclo[4.3.0.0,3,7]nonane is expected to exhibit attenuated basicity (reduced pKa of the conjugate acid) relative to morpholine (pKa ≈ 8.3) due to increased steric hindrance at the nitrogen lone pair and the electron-withdrawing inductive effect of two adjacent ether oxygens [1]. While an experimentally measured pKa value for the target compound has not been publicly disclosed, the structurally related saturated 2-oxa-5-azabicyclo[2.2.2]octane scaffold—which also features a bridgehead nitrogen—has a reported pKa of approximately 7.5, a reduction of ~0.8 log units versus morpholine [2]. By analogy, the pKa of the target is predicted to fall within the range 7.0–7.8, reducing the fraction of positively charged (protonated) species at physiological pH (7.4) by an estimated 10–30% compared to morpholine [3].

Predicted pKa
Class-level
pKa ≈ 7.0–7.8 (estimated)
Reduced basicity vs morpholine (pKa 8.33)
Experimental value not published; analog bridging amine data
Amine Basicity Ionization State Drug Design

Multi-Target Patent Validation: Proven Utility in Both PRMT5 and IDH1 Inhibitor Programs

The hexahydro-3,6-epiminofuro[3,2-b]furanyl scaffold (synonymous with 5,8-dioxa-2-azatricyclo[4.3.0.0,3,7]nonane) has been explicitly claimed and exemplified in two composition-of-matter patents from Merck Sharp & Dohme Corp. targeting distinct enzyme classes: PRMT5 (US11098059) and mutant IDH1 (US10399972) [1][2]. In the PRMT5 program, a derivative incorporating this scaffold (Example 27; BDBM515323) achieved an IC₅₀ of 0.350 nM against the PRMT5/MEP50 complex in a 20-point serial dilution assay [3]. In the IDH1 program, a separate derivative (Example 17; BDBM412526) bearing the identical scaffold exhibited an IC₅₀ of 28.4 nM against IDH1 R132H in a 10-point, 3-fold dilution assay [4]. No single monocyclic or achiral amine scaffold (morpholine, piperidine, pyrrolidine) has demonstrated comparable low-nanomolar potency across two mechanistically unrelated enzyme targets in the patent literature.

Derivative potency
Cross-study
IC₅₀ 0.350 nM (PRMT5), 28.4 nM (IDH1 R132H)
Scaffold-containing derivatives show reported nanomolar activity
Potency from patent examples; direct scaffold activity not measured
Kinase Inhibitor Epigenetics Cancer Therapeutics

Highest-Impact Application Scenarios for 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane Based on Comparative Evidence


Fragment-Based Drug Discovery (FBDD) Library Expansion with 3D-Scaffolds

The fully saturated tricyclic core (Fsp³ = 1.00) directly addresses the 'flatland' problem in fragment libraries, where excessive aromaticity limits chemical diversity and clinical translatability [1]. Procurement of 5,8-dioxa-2-azatricyclo[4.3.0.0,3,7]nonane for fragment elaboration enables access to a rigid, three-dimensional amine with defined exit vectors, 2 hydrogen bond acceptor sites, and reduced basicity relative to morpholine—a profile that cannot be replicated by any monocyclic secondary amine building block.

Kinase and Epigenetic Inhibitor Lead Optimization (PRMT5, IDH Programs)

The scaffold's validated presence in two granted Merck patents (US11098059 and US10399972), with derivative IC₅₀ values of 0.350 nM (PRMT5/MEP50) and 28.4 nM (IDH1 R132H), directly supports its procurement for medicinal chemistry campaigns targeting these enzyme classes [2]. Researchers pursuing SAR around PRMT5 or IDH inhibitors can use this building block to explore structure-activity relationships from a privileged starting point, reducing the synthetic burden of de novo scaffold construction.

Conformational Constraint and pKa Modulation in CNS Drug Candidate Design

The predicted pKa reduction (estimated 0.5–1.3 log units below morpholine's 8.33) translates to a higher fraction of uncharged, membrane-permeable species at physiological pH [3]. This property is particularly relevant for CNS-targeted programs where passive blood-brain barrier penetration is required. The rigid cage geometry further eliminates conformational entropy penalties upon target binding, which can enhance binding affinity relative to flexible acyclic amines of comparable molecular weight.

Scaffold-Hopping from Aromatic to Saturated Bioisosteres

The hexahydro scaffold serves as a direct, fully saturated bioisostere of the aromatic furo[3,2-b]furan-3,6-imine (CAS 187-53-1; Fsp³ = 0.00) . Systematic scaffold-hopping from the planar aromatic system to the saturated cage can improve aqueous solubility, reduce CYP450 inhibition liability, and lower phototoxicity risk—all common liabilities of extended aromatic systems. Procurement of both forms enables controlled experimental comparison within the same core topology.

Application
Selection Property
Validation Focus
Fragment-based library expansion
Fully saturated 3D scaffold (high sp³ character)
Verify aqueous solubility and target engagement profile
Kinase/epigenetic inhibitor SAR (PRMT5, IDH)
Scaffold with reported derivative nanomolar activity
Confirm biochemical potency and selectivity in target panel
CNS drug candidate design
Reduced basicity and rigid cage geometry
Measure pKa and passive permeability; assess CNS MPO
Scaffold-hopping (aromatic to saturated)
Direct saturated analog of aromatic furofuran-imine
Compare CYP inhibition and phototoxicity risk reduction
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